molecular formula C5H8N2O2 B1347394 1-Methylpiperazine-2,5-dione CAS No. 5625-52-5

1-Methylpiperazine-2,5-dione

Cat. No. B1347394
CAS RN: 5625-52-5
M. Wt: 128.13 g/mol
InChI Key: GYNOMCDGHQHGHJ-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2,5-dione, also known as N-Methylpiperazinedione, is a chemical compound with the molecular formula C6H10N2O2 . It is a white crystalline solid that is soluble in water and ethanol . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . For instance, new anionic five-coordinate silicon complexes have been derived from α-hydroxy acids and 1-methylpiperazine-2,5-dione .


Molecular Structure Analysis

The molecular weight of 1-Methylpiperazine-2,5-dione is 128.13 . The IUPAC name is 1-methyl-2,5-piperazinedione . The InChI key is GYNOMCDGHQHGHJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Methylpiperazine-2,5-dione is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It is involved in the synthesis of new anionic five-coordinate silicon complexes derived from α-hydroxy acids .


Physical And Chemical Properties Analysis

1-Methylpiperazine-2,5-dione is a white crystalline solid . It is soluble in water and ethanol . The melting point is between 135-139°C .

Scientific Research Applications

1-Methylpiperazine-2,5-dione is a chemical compound with the CAS Number: 5625-52-5 . It’s a powder with a molecular weight of 128.13 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One specific application of 1-Methylpiperazine-2,5-dione is in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

  • Pharmaceuticals and Agrochemicals Synthesis

    • 1-Methylpiperazine-2,5-dione is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It’s a white crystalline solid that is soluble in water and ethanol .
  • Production of Organic Compounds

    • This compound is also utilized as a building block for the production of various organic compounds .
  • Chemical Industry

    • 1-Methylpiperazine is a versatile organic compound with applications in the chemical industry as a solvent and intermediate .
  • Lignin Recovery

    • Its notable use in lignin recovery from biomass enhances the valorization of lignocellulosic materials, contributing to sustainable chemical feedstock production .
  • Green Synthesis

    • The green synthesis of 1-Methylpiperazine is achieved in two steps, starting with an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel . This cost-effective method boasts high conversion and selectivity rates, enhancing its economic and environmental appeal .
  • Epoxy Curing Agents

    • 1-Methylpiperazine can be employed in epoxy curing agents, improving material properties in industrial processes .

Safety And Hazards

1-Methylpiperazine-2,5-dione is classified as a dermatotoxin; it can cause severe skin burns upon direct contact . It is also an occupational hepatotoxin, repeated or prolonged exposure to this substance can lead to liver damage . The safety information pictograms indicate that it is harmful (GHS07) . The hazard statements are H315, H319, H335 .

Future Directions

1-Methylpiperazine-2,5-dione has been used in the synthesis of new anionic five-coordinate silicon complexes derived from α-hydroxy acids . This suggests potential future directions in the development of new complexes and compounds.

properties

IUPAC Name

1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOMCDGHQHGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293623
Record name 1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperazine-2,5-dione

CAS RN

5625-52-5
Record name 5625-52-5
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Record name 1-methylpiperazine-2,5-dione
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Record name 1-methylpiperazine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
AA Nikolin, AA Korlyukov, EP Kramarova… - Russian Chemical …, 2019 - Springer
Anionic five-coordinate complexes with two bis-O,O’-chelating ligands bearing α-hydroxy acid moieties, dicyclohexylammonium salts $$\text{Cy}_{2}\text{NH}_{2}{^+}\{\text{PpnCH}_2\…
Number of citations: 5 link.springer.com
CLL Chai, JA Elix, PB Huleatt - Tetrahedron, 2005 - Elsevier
Alkoxycarbonylpiperazine-2,5-diones are versatile precursors for the α-functionalisation of piperazine-2,5-diones. The alkoxycarbonyl group activates the α-carbon position to alkylation …
Number of citations: 29 www.sciencedirect.com
CL Aboussafy, DLJ Clive - The Journal of Organic Chemistry, 2012 - ACS Publications
Piperazine-2,5-diones are formed by Dieckmann cyclization (NaH, THF) of substructures of the type CH 2 -N(R)C(O)CH 2 N(R′)CO 2 Ph in which the terminal methylene (CH 2 ) that is …
Number of citations: 14 pubs.acs.org
S Rajappa, MV Natekar - Advances in heterocyclic chemistry, 1993 - Elsevier
Publisher Summary This chapter reviews all aspects of the chemistry of piperazine-2,5-diones, and their synthesis, physical characteristics, chemical reactivity, and applications. The …
Number of citations: 47 www.sciencedirect.com
H Jiang, N Newcombe, P Sutton, QH Lin… - Australian Journal of …, 1993 - CSIRO Publishing
The new lipophilic epipolythiopiperazine-2,5-diones 1,4-dibutylepidithiopiperazine-2,5-dione. 1,4-dibenzylepidithiopiperazine-2,5-dione, 1-benzyl-4-methylepidithiopiperazine-2,5-…
Number of citations: 15 www.publish.csiro.au
BH Chase, AM Downes - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… In a similar experiment in which the 1-methylpiperazine-2 : 5-dione (1-5 g.) was added as a slurry, the mixture was boiled under reflux for 6 hr. 1-Methylpiperazine was isolated as the …
Number of citations: 30 pubs.rsc.org
NB Nabulsi, DE Smith, MR Kilbourn - Bioorganic & medicinal chemistry, 2005 - Elsevier
[ 11 C]Glycylsarcosine (Gly-Sar) was synthesized as a potential radiotracer to investigate the localization and in vivo function of the peptide transporter PepT2 in mouse kidney. Its C-11 …
Number of citations: 27 www.sciencedirect.com
SS Choi, JE Ko - Journal of Analytical and Applied Pyrolysis, 2010 - Elsevier
20 amino acids mixed with silica and tetramethylammonium hydroxide (TMAH) were pyrolyzed and the pyrolysis products formed from dimerization reactions of amino acids were …
Number of citations: 36 www.sciencedirect.com
S Rajappa, BG Advani - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Cyclisation of (N-acetyldidehydrophenylalanyl)sarcosine with acetic anhydride at 75 has furnished the hitherto unknown 4-acetyl-3-trans-benzylidene-1-methylpiperazine-2,5-dione (IV)…
Number of citations: 4 pubs.rsc.org
AEA Porter, PG Sammes - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Treatment of N-(chloroacetyl)phenylalanine with methylamine gives 3-trans-benzylidene-1-methylpiperazine 2,5-dione, also produced, with no acetyl group at position 4, by cyclisation …
Number of citations: 11 pubs.rsc.org

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